REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9]([C:10](OCC3C=CC=CC=3)=O)[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.[C:20]1([Mg]Br)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.O=[C:29]1[CH2:35][CH:34]2N(C(OC(C)(C)C)=O)[CH:31]([CH2:32][CH2:33]2)C1.[Li].BrC1C=CC=CC=1CO>>[CH2:10]([N:9]1[CH:4]2[CH2:5][CH2:6][CH:7]1[CH2:8][C:2]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:29]=1)([OH:1])[CH2:3]2)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |^1:43|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC2CCC(C1)N2C(=O)OCC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2CC(CC1CC2)(O)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |